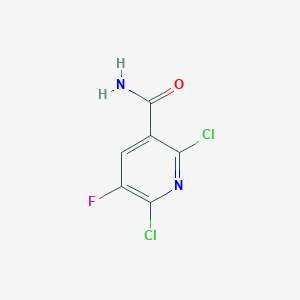

2,6-Dichloro-5-fluoronicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNUGSPFZCYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378845 | |

| Record name | 2,6-dichloro-5-fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-20-0 | |

| Record name | 2,6-dichloro-5-fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,6-Dichloro-5-fluoronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the preparation of the KRAS G12C inhibitor, Sotorasib.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a fluorinated pyridine (B92270) derivative of significant interest in medicinal chemistry. Its primary application lies in its role as a crucial building block for the synthesis of Sotorasib (AMG 510), a targeted cancer therapeutic.[1] The structural features of this molecule, including the dichloro and fluoro substitutions on the pyridine ring, are essential for the subsequent chemical transformations that lead to the final drug substance. A thorough understanding of its synthesis and characterization is paramount for researchers and developers working on Sotorasib and related compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile, followed by the hydrolysis of the nitrile to an amide.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile

-

To a reaction vessel, add phosphorus oxychloride (POCl3).

-

Cool the vessel to 5-10 °C.

-

Slowly add dry 2,6-dihydroxy-5-fluoronicotinonitrile in portions, ensuring the temperature remains below 30 °C.

-

Heat the mixture to 80-85 °C for 60 minutes.

-

Cool the mixture to room temperature.

-

Add phosphorus pentachloride (PCl5) in portions.

-

Heat the mixture to 100-104 °C for approximately 30 hours.

-

Cool the reaction to room temperature and remove the POCl3 under reduced pressure.

Step 2: Synthesis of this compound

-

To the residue from the previous step, add 1,2-dichloroethane (B1671644) (DCE) and cool to 5-10 °C.

-

Slowly add distilled water, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for one hour.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic extracts and remove the DCE by vacuum distillation.

-

Cool the resulting crude 2,6-dichloro-5-fluoronicotinonitrile to 5-10 °C and add concentrated sulfuric acid.

-

Remove any residual DCE under vacuum at room temperature.

-

Heat the mixture to 65-70 °C for 1-2 hours, monitoring the reaction by HPLC.

-

Cool the mixture to approximately 10 °C to obtain this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H3Cl2FN2O | [2] |

| Molecular Weight | 209.01 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 161.8-162.2 °C | [3] |

| Boiling Point | 259.0 ± 40.0 °C (Predicted) | |

| Purity (by HPLC) | ≥99.8% | [3] |

| Storage | Inert atmosphere, room temperature | [4] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.23 (d, J = 7.9 Hz, 1H)

-

δ 8.09 (br s, 1H)

-

δ 7.93 (br s, 1H)

-

-

¹³C NMR:

-

No experimental data for this compound was found in the searched literature. As a reference, the predicted chemical shifts for the structurally similar 2,6-dichloro-5-fluoronicotinic acid are provided below.

-

Aromatic carbons are expected in the range of 110-160 ppm.

-

The carbonyl carbon of the amide is anticipated to appear around 165-170 ppm.

-

3.2.2. Mass Spectrometry (MS)

-

m/z (ESI, +ve ion): 210.9 (M+H)⁺

3.2.3. Infrared (IR) Spectroscopy

-

No experimental IR spectrum for this compound was found in the searched literature. As a reference, the key IR absorptions for the related compound, 2,6-dichloro-5-fluoronicotinic acid, are listed below. Similar characteristic peaks for the aromatic ring and C-Cl/C-F bonds are expected for the amide.

-

Characteristic Absorptions for 2,6-dichloro-5-fluoronicotinic acid:

-

Broad O-H stretch (for the carboxylic acid)

-

C=O stretch (carbonyl)

-

Aromatic C=C and C-H stretches

-

C-Cl and C-F stretches

-

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

References

An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 2,6-Dichloro-5-fluoronicotinamide. This compound is a key intermediate in the synthesis of Sotorasib (AMG 510), a targeted therapy for cancers with the KRAS G12C mutation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and cancer research by consolidating essential data and procedural information.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its fundamental physicochemical characteristics are summarized in the table below. These properties are crucial for its handling, formulation, and reaction chemistry.

| Property | Value | Source |

| CAS Number | 113237-20-0 | [1] |

| Molecular Formula | C₆H₃Cl₂FN₂O | [2] |

| Molecular Weight | 209.01 g/mol | [2] |

| Melting Point | 160-162 °C | [1] |

| Boiling Point (Predicted) | 259.0 ± 40.0 °C | [1] |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.36 ± 0.50 | [1] |

| XLogP3-AA (Predicted) | 1.8 | [2] |

Note: Predicted values are computationally derived and should be confirmed by experimental data for critical applications.

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the chlorination of a pyridine (B92270) precursor followed by the hydrolysis of a nitrile intermediate.[1]

Step 1: Synthesis of 2,6-dichloro-5-fluoro-3-cyanopyridine

-

Reaction Setup: A reaction vessel is charged with 2000 mL of phosphorus oxychloride (POCl₃) and cooled to a temperature of 5-10 °C.[1]

-

Addition of Starting Material: 500 g of dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine is added in portions, ensuring the temperature does not exceed 30 °C.[1]

-

First Heating Step: The mixture is then heated to 80-85 °C for 60 minutes, after which it is cooled back to room temperature.[1]

-

Second Chlorination: 2200 g of phosphorus pentachloride (PCl₅) is added to the mixture in portions.[1]

-

Second Heating Step: The reaction mixture is heated to 100-104 °C for approximately 30 hours.[1]

-

Work-up:

-

The mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.[1]

-

2.0 L of 1,2-dichloroethane (B1671644) (DCE) is added to the residue, and the mixture is cooled to 5-10 °C in an ice bath.[1]

-

5000 mL of distilled water is slowly added, maintaining the temperature below 40 °C.[1]

-

The mixture is stirred at room temperature for one hour.[1]

-

The DCE layer is separated, and the aqueous layer is extracted with DCE.[1]

-

The combined DCE extracts are subjected to vacuum distillation to remove the solvent, yielding the crude 2,6-dichloro-5-fluoro-3-cyanopyridine intermediate.[1]

-

Step 2: Hydrolysis to this compound

-

Reaction Setup: The crude 2,6-dichloro-5-fluoro-3-cyanopyridine is placed in a 12 L flask and cooled to 5-10 °C in an ice bath.[1]

-

Acid Hydrolysis: 2300 mL of concentrated sulfuric acid is added.[1]

-

Removal of Residual Solvent: Any remaining DCE is removed under vacuum at room temperature.[1]

-

Heating: The mixture is heated at 65-70 °C for 1-2 hours. The progress of the reaction is monitored by HPLC.[1]

-

Isolation: After completion, the mixture is cooled to approximately 10 °C in an ice bath to precipitate the this compound product, which can then be collected.[1]

Analytical Methodologies

The purity and identity of this compound are critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not publicly available, a general method suitable for the analysis of small aromatic amides can be employed and optimized.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is a common starting point.

-

Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile.

This method should be validated for linearity, accuracy, precision, and specificity according to standard pharmaceutical guidelines.

Role in Sotorasib and the KRAS G12C Signaling Pathway

This compound is a crucial building block in the synthesis of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutant protein.[1] The KRAS protein is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway, which regulates cell growth, proliferation, and survival.[3][4] The G12C mutation in KRAS leads to its constitutive activation, driving uncontrolled cell growth in various cancers.[3]

Sotorasib works by irreversibly binding to the mutant cysteine-12 residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through the MAPK pathway, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[4]

Diagram: Sotorasib Inhibition of the KRAS G12C Signaling Pathway

References

Spectroscopic Data Interpretation of 2,6-Dichloro-5-fluoronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR) spectra, and discusses the expected characteristics of its Infrared (IR) spectrum and Mass Spectrometry (MS) fragmentation pattern. Detailed experimental protocols for these analytical techniques are also provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of experimentally-derived spectra is not uniformly available in the public domain, this guide compiles and interprets the accessible data, supplemented with predicted values for a comprehensive analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, one aromatic proton and two amide protons are expected.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) * | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-4 | ~8.3 | 8.2 - 8.4 | Doublet of doublets | J(H,F) ≈ 6-8 Hz, J(H,N) ≈ 2-3 Hz |

| Amide -NH₂ | ~7.5 - 8.0 | 7.0 - 8.5 | Broad Singlet | - |

Note: Experimental data is based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound contains six unique carbon atoms.

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) * | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O (Amide) | ~163 | 160 - 165 | |

| C-Cl (C2) | ~150 | 148 - 152 | Broadened by Chlorine |

| C-F (C5) | ~155 (d) | 153 - 157 | Doublet due to C-F coupling |

| C-Cl (C6) | ~145 | 143 - 147 | Broadened by Chlorine |

| C-CONH₂ (C3) | ~125 | 123 - 127 | |

| C-H (C4) | ~120 (d) | 118 - 122 | Doublet due to C-F coupling |

Note: Experimental data is based on analogous compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3400 - 3200 | Stretching (two bands for -NH₂) |

| C=O (Amide) | 1680 - 1650 | Stretching |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₃Cl₂FN₂O), the expected molecular weight is approximately 209.01 g/mol .

Expected Molecular Ion Peak:

-

[M]⁺: m/z ≈ 208

-

[M+2]⁺: m/z ≈ 210 (due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl)

-

[M+4]⁺: m/z ≈ 212

Plausible Fragmentation Pattern: The fragmentation is likely to proceed through the loss of small molecules or radicals from the parent ion. Key expected fragments include:

-

Loss of CONH₂ (m/z ~164, 166, 168)

-

Loss of Cl (m/z ~173, 175)

-

Loss of F (m/z ~189, 191)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or after separation using Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation, it is recommended to acquire a full set of experimental data under controlled conditions.

2,6-Dichloro-5-fluoronicotinamide: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoronicotinamide is a halogenated pyridine (B92270) derivative that has emerged as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom, provides a versatile scaffold for the development of highly specific and potent therapeutic agents. The electron-withdrawing nature of the halogen substituents and the nicotinamide (B372718) core offer multiple points for chemical modification, allowing for the fine-tuning of physiochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of the this compound scaffold, with a particular focus on its successful application in the development of covalent inhibitors targeting the KRAS G12C oncoprotein.

Physicochemical Properties

The this compound scaffold possesses a unique combination of physicochemical properties that make it an attractive starting point for drug discovery.

| Property | Value | Reference |

| CAS Number | 113237-20-0 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂FN₂O | [3] |

| Molecular Weight | 209.01 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 160-162 °C | [3] |

| Boiling Point (Predicted) | 259.0 ± 40.0 °C | [3] |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.36 ± 0.50 | [3] |

| Storage | Inert atmosphere, room temperature or 2-8°C | [3] |

Synthesis of the Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the substituted pyridine ring. The following is a general synthetic scheme based on published procedures.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,6-dihydroxy-5-fluoro-3-cyanopyridine

This step typically involves the condensation of appropriate precursors to form the dihydroxylated and fluorinated cyanopyridine core.

Step 2: Chlorination to 2,6-dichloro-5-fluoro-3-cyanopyridine

-

To a reaction vessel, add phosphorus oxychloride (POCl₃).

-

Cool the vessel to 5-10 °C.

-

Add dry 2,6-dihydroxy-5-fluoro-3-cyanopyridine in portions, maintaining the temperature below 30 °C.

-

Heat the mixture to 80-85 °C for 60 minutes and then cool to room temperature.

-

Add phosphorus pentachloride (PCl₅) in portions.

-

Heat the mixture to 100-104 °C for approximately 30 hours.

-

Cool the mixture to room temperature and remove the POCl₃ under reduced pressure.

-

Add 1,2-dichloroethane (B1671644) (DCE) to the residue and cool to 5-10 °C in an ice bath.

-

Slowly add distilled water, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for one hour.

-

Separate the DCE layer and extract the aqueous layer with DCE.

-

Combine the DCE extracts and remove the DCE by vacuum distillation to yield 2,6-dichloro-5-fluoro-3-cyanopyridine.[1]

Step 3: Hydrolysis to this compound

-

Place the 2,6-dichloro-5-fluoro-3-cyanopyridine in a flask and cool to 5-10 °C in an ice bath.

-

Add concentrated sulfuric acid.

-

Remove any residual DCE under vacuum at room temperature.

-

Heat the mixture to 65-70 °C for 1-2 hours, monitoring the reaction by HPLC.

-

Cool the mixture to approximately 10 °C in an ice bath to obtain this compound.[1]

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The this compound scaffold has proven to be particularly valuable in the development of kinase inhibitors. The two chlorine atoms at positions 2 and 6 provide opportunities for selective nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities to target specific amino acid residues in the kinase active site. The fluorine atom at position 5 can enhance binding affinity and modulate the electronics of the pyridine ring.

Case Study: Sotorasib (AMG 510) - A Covalent Inhibitor of KRAS G12C

The most prominent example of the successful application of the this compound scaffold is in the development of Sotorasib, the first-in-class FDA-approved inhibitor of the KRAS G12C mutant protein.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling. In its active GTP-bound state, it promotes cell growth, proliferation, and survival through downstream effector pathways, primarily the MAPK and PI3K-AKT pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active state and constitutive activation of downstream signaling, driving tumorigenesis.

Derivatives and Biological Activity

The development of Sotorasib involved the synthesis and evaluation of numerous derivatives based on the this compound scaffold. The key to its mechanism of action is the covalent bond formed between the acrylamide (B121943) "warhead" of the molecule and the mutant cysteine residue in KRAS G12C.

| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type | Reference |

| Sotorasib (AMG 510) | KRAS G12C | 5 | N/A | Biochemical | |

| pERK Inhibition | 1-10 | MIA PaCa-2 | Cellular | ||

| Cell Viability | 1-10 | NCI-H358 | Cellular | ||

| Derivative Example 1 | KRAS G12C | 50 | N/A | Biochemical | |

| Derivative Example 2 | KRAS G12C | >1000 | N/A | Biochemical |

Note: The derivative examples are illustrative and represent the optimization process. Specific IC₅₀ values for a wide range of derivatives are often proprietary.

Experimental Protocols

Synthesis of Sotorasib Intermediate from the Scaffold

The this compound scaffold is a key starting material in the synthesis of Sotorasib. The following is a generalized protocol for the initial steps.

-

Amidation: The nicotinamide is first activated, for example, with oxalyl chloride, and then reacted with an appropriate aniline (B41778) derivative to form a urea (B33335) intermediate.

-

Cyclization: The urea intermediate undergoes a base-mediated cyclization to form the core pyridopyrimidinone ring system.

Biological Assay Protocols

Biochemical KRAS G12C-GTP Binding Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the binding of GTP to KRAS G12C.

-

Reagents:

-

His-tagged KRAS G12C protein

-

GTP labeled with a fluorescent acceptor (e.g., GTP-Red)

-

Anti-His antibody labeled with a fluorescent donor (e.g., Europium cryptate)

-

Assay buffer

-

Test compounds

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the test compound, His-tagged KRAS G12C protein, and the labeled anti-His antibody.

-

Add the fluorescently labeled GTP to initiate the binding reaction.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of GTP binding.

-

Calculate IC₅₀ values from the dose-response curves.

-

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) determines if a compound binds to its target protein in a cellular environment.

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble target protein (KRAS) at each temperature using Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Downstream Signaling Assay (pERK Western Blot)

This assay measures the inhibition of the MAPK signaling pathway downstream of KRAS.

-

Procedure:

-

Treat KRAS G12C mutant cells with various concentrations of the test compound.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).

-

Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.

-

A decrease in the pERK signal relative to the total ERK signal indicates inhibition of the KRAS signaling pathway.

-

Broader Potential and Future Directions

While the development of Sotorasib is a landmark achievement, the this compound scaffold holds promise for the development of inhibitors against other targets. The nicotinamide core is a common motif in many biologically active molecules, and the reactive handles on this particular scaffold allow for extensive chemical exploration. For instance, related 2-chloronicotinamide (B82574) derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). The principles of structure-based drug design that were successfully applied to develop KRAS G12C inhibitors can be extended to other kinases and enzymes with accessible nucleophilic residues in their active sites.

Future research in this area will likely focus on:

-

Exploring new targets: Systematically screening libraries of derivatives against a panel of kinases and other enzymes to identify new biological targets.

-

Developing novel warheads: While the acrylamide has proven effective, exploring other electrophilic groups could lead to inhibitors with different reactivity profiles and selectivity.

-

Fine-tuning ADME properties: Further modification of the scaffold to optimize absorption, distribution, metabolism, and excretion properties for improved drug-like characteristics.

Conclusion

The this compound scaffold has established itself as a valuable tool in modern medicinal chemistry. Its successful application in the development of the first-in-class KRAS G12C inhibitor, Sotorasib, highlights its potential for creating highly specific and potent covalent inhibitors. The synthetic accessibility and multiple points for diversification make it an attractive starting point for drug discovery campaigns targeting a range of diseases. As our understanding of the molecular basis of diseases continues to grow, this privileged scaffold is poised to play a significant role in the development of the next generation of targeted therapies.

References

A Technical Guide to the Reactivity of 2,6-Dichloro-5-fluoronicotinamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoronicotinamide is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its importance is highlighted by its role as a crucial intermediate in the synthesis of targeted cancer therapies such as Sotorasib (AMG 510), an inhibitor of the KRAS G12C mutant protein.[1] The pyridine (B92270) core, rendered highly electron-deficient by three halogen substituents (two chlorine, one fluorine) and the nitrogen heteroatom, is primed for chemical modification. Understanding the reactivity of this scaffold with various nucleophiles is paramount for the synthesis of novel analogues and the optimization of synthetic routes.

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. It details the underlying principles governing its reactivity, presents quantitative data from related systems, provides detailed experimental protocols, and visualizes key chemical concepts and workflows.

Core Principles of Reactivity

The reactivity of this compound is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two steps:

-

Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[2]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a chloride ion.

The pyridine nitrogen atom plays a crucial role in stabilizing the anionic Meisenheimer intermediate, particularly when the attack occurs at the C2 or C6 positions (ortho and para to the nitrogen). This stabilization is achieved through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom, making these positions highly activated towards nucleophilic attack.[3] The collective electron-withdrawing effects of the C5-fluorine and the C3-carboxamide group further enhance the electrophilicity of the pyridine ring, facilitating the SNAr reaction.

Regioselectivity

A primary consideration in the reactions of this compound is regioselectivity: will the incoming nucleophile displace the chlorine at the C2 or the C6 position? Several factors influence this outcome:

-

Electronic Effects: The C2 and C6 positions are both electronically activated by the ring nitrogen.

-

Steric Hindrance: The nicotinamide (B372718) substituent at the C3 position can exert steric hindrance, potentially impeding the approach of a nucleophile to the adjacent C2 position. This effect can favor substitution at the more accessible C6 position, especially with bulky nucleophiles.[4]

-

Solvent Effects: The choice of solvent can significantly impact regioselectivity. Studies on similar 3-substituted 2,6-dichloropyridines have shown that non-polar, aprotic solvents with low hydrogen bond basicity tend to favor substitution at the C2 position (ortho to the 3-substituent) with alkoxides.[5] Conversely, solvents capable of acting as hydrogen-bond acceptors can favor substitution at the C6 position.[4]

The general mechanism for SNAr on the pyridine ring is illustrated below.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Common Nucleophiles

Amine Nucleophiles

Reactions with primary and secondary amines are fundamental for creating analogues with diverse functionalities. These reactions often proceed readily due to the high nucleophilicity of amines and the activated nature of the substrate.

Oxygen Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are effective nucleophiles for introducing alkoxy groups. These reactions are highly sensitive to solvent conditions, which can be tuned to control the regioselectivity of the substitution.[5]

Sulfur Nucleophiles (Thiols/Thiolates)

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles and react readily with electron-deficient aromatic rings.[6][7][8] These reactions are often high-yielding and can proceed under mild conditions, providing a straightforward route to thioether derivatives.

Data Presentation: Quantitative Analysis of SNAr Reactions

While comprehensive quantitative data for this compound itself is sparse in publicly available literature, the reactivity patterns can be inferred from studies on closely related 3-substituted 2,6-dichloropyridines. The following tables summarize representative reaction outcomes to guide experimental design.

Table 1: Illustrative Reactions with Amine Nucleophiles on a Related Scaffold (Data adapted from studies on 3-substituted 2,6-dichloropyridines)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |

| 1-Methylpiperazine | Acetonitrile | K₂CO₃ | Reflux | 12 | 2-substituted | ~90 | [4] |

| Aniline | Toluene | NaOtBu | 100 | 16 | 2-substituted | 82 | [9] |

| Morpholine (B109124) | DMSO | K₂CO₃ | 80 | 6 | 6-substituted | >95 | (Predicted) |

Table 2: Illustrative Reactions with Oxygen Nucleophiles on a Related Scaffold (Data adapted from studies on 2,6-dichloro-3-nitropyridine (B41883) and 2,6-dichloronicotinic acid)

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |

| Sodium Methoxide | Toluene | 60 | 2 | 2-substituted | >95 | [5] |

| Sodium Methoxide | Methanol (B129727) | Reflux | 4 | 6-substituted | >95 | [5] |

| Sodium Ethoxide | Dioxane | 80 | 5 | 2-substituted | >90 | [5] |

Table 3: Illustrative Reactions with Sulfur Nucleophiles on a Related Scaffold (Data adapted from general principles of SNAr with thiols)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Octanethiol | DMF | K₂CO₃ | 25 | 1 | 6-substituted | >95 |[6] | | Thiophenol | Acetonitrile | Et₃N | 25 | 2 | 6-substituted | >95 |[6] | | Sodium Hydrosulfide | Ethanol | - | 50 | 3 | 6-substituted | High |[7] |

Experimental Protocols

The following protocols are detailed methodologies for conducting typical SNAr reactions on this compound, adapted from established procedures for similar substrates.[5][9]

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound, potassium carbonate, and anhydrous DMSO.

-

Reagent Addition: Add morpholine to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for amination reaction.

Protocol 2: General Procedure for Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

-

This compound (1.0 equiv)

-

Sodium Methoxide (1.1 equiv, as a solution in methanol or as a solid)

-

Toluene, anhydrous

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound in anhydrous toluene.

-

Reagent Addition: Add sodium methoxide portion-wise or as a solution in methanol. Note: The choice of solvent (e.g., Toluene vs. Methanol) can influence regioselectivity.[5]

-

Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to 0°C in an ice bath and carefully add 2 M HCl to quench the reaction and neutralize the base.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane.

-

Purification: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Visualization of Key Relationships

The interplay of electronic and steric factors is critical for predicting the reaction outcome.

Caption: Factors influencing regioselectivity in SNAr reactions.

Conclusion

This compound is a highly versatile and reactive intermediate for the synthesis of complex pyridine derivatives. Its electron-deficient ring is readily susceptible to nucleophilic aromatic substitution with a wide range of nucleophiles, including amines, alkoxides, and thiols. The regioselectivity of these reactions can be strategically controlled by modulating steric factors, solvent choice, and other reaction conditions. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and chemical synthesis to effectively utilize this valuable building block in the development of novel chemical entities.

References

- 1. This compound CAS#: 113237-20-0 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Synthetic Utility of 2,6-Dichloro-5-fluoronicotinamide: A Guide to Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoronicotinamide is a versatile and highly functionalized pyridine (B92270) derivative that holds significant potential as a starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyridine ring, alongside a carboxamide group, provides multiple reaction sites for the construction of fused and substituted heterocyclic systems. This technical guide explores the synthetic transformations of this compound, with a focus on its application in the generation of valuable heterocyclic scaffolds for medicinal chemistry and drug discovery. While detailed and varied examples of its use in the synthesis of a broad range of novel heterocyclic systems are not extensively documented in publicly available literature, this guide outlines the fundamental reactivity and potential synthetic pathways based on established chemical principles and its known role as a key intermediate in the synthesis of important pharmaceutical agents.

Introduction: The Potential of a Versatile Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry. This compound has emerged as a crucial intermediate in the synthesis of high-profile drugs, most notably Sotorasib (AMG 510), a groundbreaking KRAS G12C inhibitor.[1] This highlights the compound's importance and suggests its broader utility in the construction of other complex, biologically active molecules.

The reactivity of this compound is primarily governed by the two chlorine substituents at the 2- and 6-positions of the pyridine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents and the subsequent construction of fused heterocyclic rings. The amide group at the 3-position can also participate in cyclization reactions, further expanding the synthetic possibilities.

This guide will focus on the potential synthetic pathways for generating novel heterocyclic compounds from this compound, based on its known reactivity and its role in established synthetic routes.

Core Synthetic Pathways

The primary route for the elaboration of the this compound core involves the sequential or simultaneous displacement of the two chlorine atoms by various nucleophiles. This can be followed by intramolecular cyclization to afford fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the carboxamide group activates the C2 and C6 positions towards nucleophilic attack. This allows for the displacement of the chloro groups by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction typically proceeds under basic conditions, and the choice of solvent and temperature can influence the regioselectivity and yield of the substitution.

A generalized workflow for a typical SNAr reaction followed by cyclization is depicted below:

Caption: Generalized workflow for SNAr and cyclization.

Synthesis of Fused Pyridopyrimidines

One of the most promising applications of this compound is in the synthesis of pyridopyrimidines, a class of compounds with a wide range of biological activities. The general strategy involves the reaction of the starting nicotinamide (B372718) with a binucleophile, such as a guanidine (B92328) or an amidine, which can displace one or both chlorine atoms and subsequently cyclize to form the fused pyrimidine (B1678525) ring.

Experimental Protocols (Hypothetical Examples)

The following protocols are provided as illustrative examples of how this compound could be used to synthesize novel heterocyclic compounds. These are based on general synthetic methodologies and have not been experimentally validated with this specific starting material. Researchers should conduct their own optimization and characterization.

Synthesis of a 2-Amino-6-substituted-5-fluoronicotinamide Derivative

Objective: To demonstrate a selective mono-substitution at the C2 or C6 position.

Reaction Scheme:

References

The Strategic Application of 2,6-Dichloro-5-fluoronicotinamide in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By starting with small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[1][2] This guide focuses on the strategic use of 2,6-dichloro-5-fluoronicotinamide, a halogenated pyridine (B92270) derivative, as a hypothetical starting fragment in an FBDD campaign. While primarily known as a key intermediate in the synthesis of targeted covalent inhibitors like Sotorasib (B605408) (AMG 510), a KRAS G12C inhibitor, its structural and chemical attributes make it an exemplary candidate for FBDD methodologies.[3]

This document provides an in-depth technical overview of how this compound could be utilized in a fragment screening cascade, detailing relevant experimental protocols, data interpretation, and fragment evolution strategies.

Physicochemical Properties of the Fragment

A successful fragment library is built upon a foundation of well-characterized, low-complexity molecules.[4] this compound possesses several features that make it an attractive fragment, including a low molecular weight, the presence of a fluorine atom for sensitive NMR-based screening, and multiple vectors for chemical elaboration.

| Property | Value | Source |

| CAS Number | 113237-20-0 | [5][6] |

| Molecular Formula | C₆H₃Cl₂FN₂O | |

| Molecular Weight | 209.01 g/mol | |

| Appearance | White crystalline solid | [6] |

| Purity (by HPLC) | >99% (Typical) | [6] |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Predicted LogP | ~1.8 | (Calculated) |

The FBDD Workflow: A Roadmap to Lead Discovery

The FBDD process is an iterative cycle of screening, hit validation, and optimization.[1] The unique properties of a fluorinated fragment like this compound allow for a tailored workflow that leverages highly sensitive biophysical techniques.

Experimental Protocols

The success of an FBDD campaign hinges on the meticulous execution of sensitive biophysical assays capable of detecting the weak binding affinities typical of fragments.

Primary Screening: ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is the ideal primary screening technique. It offers high sensitivity, low false-positive rates, and allows for the screening of fragment mixtures, thereby increasing throughput.[4][7][8]

Methodology:

-

Library Preparation: Prepare cocktails of 5-10 fluorinated fragments, including this compound, in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with 5-10% D₂O. The final concentration of each fragment is typically 100-200 µM.

-

Target Protein Preparation: The target protein is prepared in the same buffer at a concentration of 10-50 µM.

-

Data Acquisition:

-

Acquire a reference 1D ¹⁹F NMR spectrum for each fragment cocktail without the protein.

-

Add the target protein to the cocktail and acquire a second ¹⁹F NMR spectrum.

-

-

Hit Identification: A change in the ¹⁹F chemical shift, significant line broadening, or a decrease in signal intensity upon addition of the protein indicates a binding event.[8]

Orthogonal Screening & Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to validate hits from the primary screen and to quantify binding affinity (Kᴅ) and kinetics (kₐ, kⅆ).[9][10][11]

Methodology:

-

Sensor Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry to achieve a high surface density, which is crucial for detecting low-molecular-weight fragments.[12]

-

Fragment Preparation: Prepare a dilution series of this compound (e.g., from 1 µM to 1 mM) in running buffer, ensuring the DMSO concentration is precisely matched between the samples and the running buffer to avoid bulk refractive index artifacts.[9][12]

-

Interaction Analysis:

-

Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

-

Monitor the change in response units (RU) in real-time.

-

After each injection, regenerate the surface with a suitable regeneration solution if necessary.

-

-

Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a steady-state affinity model to determine the dissociation constant (Kᴅ). For fragments, Kᴅ values are typically in the high µM to mM range.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level detail of how the fragment binds to the target protein, which is invaluable for structure-based drug design and hit-to-lead optimization.[13]

Methodology:

-

Crystal Preparation: Grow high-quality crystals of the target protein.

-

Fragment Soaking:

-

Prepare a soaking solution containing a high concentration of this compound (typically 10-50 mM) dissolved in a cryoprotectant-compatible buffer. The final DMSO concentration should be carefully controlled to avoid crystal damage.[14][15]

-

Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to overnight.[14][15]

-

-

Data Collection and Structure Determination:

-

Cryo-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure by molecular replacement.

-

Carefully analyze the resulting electron density maps to identify the bound fragment and characterize its binding pose and interactions with the protein.

-

Hypothetical Screening Cascade and Data

A logical workflow ensures that resources are focused on the most promising fragments.

The following table summarizes hypothetical data for this compound against a target protein, such as the KRAS G12C mutant.

| Assay | Parameter | Result | Interpretation |

| ¹⁹F NMR | Chemical Shift Perturbation (Δδ) | 0.12 ppm | Confirms direct binding of the fragment to the target protein. |

| SPR | Dissociation Constant (Kᴅ) | 750 µM | Indicates a weak but typical binding affinity for a fragment hit. |

| Ligand Efficiency (LE) | LE = -ΔG / HAC | 0.38 kcal/mol/heavy atom | A good LE value (>0.3) suggests the fragment makes efficient use of its atoms for binding. |

Target Pathway Context: The KRAS Signaling Pathway

The relevance of this compound as a synthetic precursor to Sotorasib places it in the context of inhibiting the KRAS signaling pathway, a critical driver in many cancers.[16][17] Understanding this pathway is crucial for the subsequent hit-to-lead optimization phase, where fragments are grown to interact with key residues and disrupt downstream signaling.

Conclusion

While this compound is established as a valuable synthetic intermediate, its inherent properties make it a compelling model for a fragment in an FBDD campaign. Its fluorinated nature allows for highly sensitive detection by ¹⁹F NMR, and its di-chloro substitution provides clear vectors for synthetic elaboration. By employing a rigorous screening cascade involving NMR, SPR, and X-ray crystallography, fragments like this can serve as excellent starting points for developing potent and highly optimized lead compounds against challenging drug targets. This guide provides the foundational protocols and strategic framework necessary for researchers to embark on such a discovery journey.

References

- 1. Fluorinated Fragment Library - Enamine [enamine.net]

- 2. otavachemicals.com [otavachemicals.com]

- 3. This compound | 113237-20-0 [chemicalbook.com]

- 4. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 113237-20-0|this compound|BLD Pharm [bldpharm.com]

- 6. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]

- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragment screening by SPR and advanced application to GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amgen Submits Sotorasib New Drug Application To U.S. FDA For Advanced Or Metastatic Non-Small Cell Lung Cancer With KRAS G12C Mutation [prnewswire.com]

- 17. Amgen files KRAS trailblazer sotorasib with FDA for lung cancer | pharmaphorum [pharmaphorum.com]

Investigating the Biological Activity of 2,6-Dichloro-5-fluoronicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of derivatives of 2,6-dichloro-5-fluoronicotinamide. The primary focus of current research on this chemical scaffold is its crucial role in the development of potent and selective inhibitors of the KRAS G12C mutant protein, a key driver in several forms of cancer. This document will detail the synthesis, biological evaluation, and mechanism of action of these derivatives, with a specific emphasis on the groundbreaking drug Sotorasib (AMG 510).

Introduction to this compound as a Pharmaceutical Intermediate

This compound is a fluorinated pharmaceutical intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern on the pyridine (B92270) ring makes it a versatile building block for the synthesis of complex molecules. Notably, it is a key precursor in the synthesis of Sotorasib, a first-in-class covalent inhibitor of KRAS G12C, which is a prevalent mutation in non-small cell lung cancer, colorectal cancer, and other solid tumors[1]. The development of Sotorasib has highlighted the potential of this compound derivatives as targeted anticancer agents.

Biological Target: KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, results in a constitutively active KRAS protein, leading to uncontrolled cell growth. For many years, KRAS was considered "undruggable" due to the lack of a well-defined binding pocket. However, the discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has opened up new avenues for targeted therapies.

Sotorasib: A Key Derivative with Potent Anti-Tumor Activity

Sotorasib (AMG 510) is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant. This irreversible binding locks the protein in an inactive state, thereby inhibiting its downstream signaling and suppressing tumor growth. The synthesis of Sotorasib prominently features this compound as a starting material[2][3][4].

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of Sotorasib, a key derivative of this compound.

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | 80 | - | [2] |

| Sotorasib (AMG 510) | p-ERK Inhibition | Cellular Assay | 1-10 | MIA PaCa-2 | [2] |

| Sotorasib (AMG 510) | Cell Proliferation | Cellular Assay | 1-10 | MIA PaCa-2 | [2] |

Experimental Protocols

Synthesis of KRAS G12C Inhibitors from this compound

The synthesis of Sotorasib and its analogs is a multi-step process. A generalized workflow starting from this compound is outlined below. For specific reaction conditions and reagents, please refer to the cited literature[2][3][4][5][6].

Biochemical Assay for KRAS G12C Inhibition

The inhibitory activity of the synthesized compounds against the KRAS G12C protein can be determined using a variety of biochemical assays, such as a nucleotide exchange assay.

-

Protein Expression and Purification: Recombinant human KRAS G12C (residues 1-169) is expressed in E. coli and purified.

-

Assay Principle: The assay measures the rate of exchange of fluorescently labeled GDP (e.g., mant-GDP) for unlabeled GTP in the presence of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.

-

Procedure:

-

KRAS G12C protein is pre-incubated with the test compound at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of GTP and SOS1.

-

The decrease in fluorescence intensity, as mant-GDP is released from KRAS, is monitored over time.

-

IC50 values are calculated by fitting the dose-response curves.

-

Cellular Assay for p-ERK Inhibition

The effect of the compounds on the downstream signaling of KRAS G12C is often assessed by measuring the phosphorylation of ERK (extracellular signal-regulated kinase).

-

Cell Culture: A human cancer cell line harboring the KRAS G12C mutation (e.g., MIA PaCa-2 pancreatic cancer cells) is cultured under standard conditions.

-

Treatment: Cells are treated with the test compounds at various concentrations for a specified period (e.g., 2 hours).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 values for p-ERK inhibition are determined.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is evaluated using a cell viability assay.

-

Cell Seeding: KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in 96-well plates.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the test compounds.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit (e.g., CellTiter-Glo®).

-

Data Analysis: The dose-response curves are plotted, and the IC50 values for cell proliferation inhibition are calculated.

Signaling Pathway

The derivatives of this compound, exemplified by Sotorasib, act by inhibiting the KRAS signaling pathway. The diagram below illustrates the mechanism of action.

Conclusion

Derivatives of this compound have emerged as a highly promising class of compounds in the field of oncology. The successful development of Sotorasib as a potent and selective inhibitor of the KRAS G12C mutant underscores the therapeutic potential of this chemical scaffold. This technical guide has provided an overview of the biological activity, experimental evaluation, and mechanism of action of these derivatives. Further research into novel derivatives of this compound may lead to the discovery of new therapeutic agents for a range of diseases.

References

- 1. This compound | 113237-20-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20250368643A1 - Synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 5. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 6. EP3630761B1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]

The Lynchpin for KRAS G12C Inhibition: A Technical Guide to the Structure-Activity Relationship of 2,6-Dichloro-5-fluoronicotinamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 2,6-dichloro-5-fluoronicotinamide scaffold in the development of potent and selective inhibitors of the oncogenic KRAS G12C mutant. Serving as a key building block for the groundbreaking drug Sotorasib (AMG 510), this chemical moiety has been central to structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and the Role of Covalent Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, where glycine (B1666218) at position 12 is substituted with cysteine, is a common driver of various cancers, including non-small cell lung cancer.[1] This mutation traps KRAS in its active, GTP-bound state, leading to constitutive activation of downstream oncogenic signaling.[1]

The presence of the mutant cysteine-12 residue has enabled the development of covalent inhibitors that specifically and irreversibly bind to this residue, locking the KRAS G12C protein in an inactive state.[2] Sotorasib, the first approved KRAS G12C inhibitor, features a core structure derived from this compound.[3]

Structure-Activity Relationship (SAR) of Sotorasib Analogs

The development of Sotorasib involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The this compound-derived core serves as a crucial anchor for the molecule. Key SAR insights revolve around modifications at various positions of the scaffold, particularly the groups attached to the pyridine (B92270) and quinazolinone rings, and the acrylamide (B121943) warhead that forms the covalent bond with cysteine-12.

A critical discovery in the SAR of Sotorasib analogs was the importance of atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. The biaryl linkage in Sotorasib gives rise to configurationally stable atropisomers, with one exhibiting significantly higher potency than the other.[4] This highlights the precise three-dimensional conformation required for optimal binding to a cryptic pocket in the KRAS G12C protein.[4][5]

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a selection of Sotorasib analogs, with quantitative data from biochemical and cellular assays.

| Compound | R Group Modification | Biochemical IC50 (nM) (SOS1-catalyzed nucleotide exchange) | Cellular p-ERK IC50 (nM) |

| Sotorasib (AMG 510) | (R)-atropisomer) | 90 | 68 |

| Analog 1 | (S)-atropisomer) | >1000 | >1000 |

| Analog 2 | Replacement of acrylamide | Inactive (no covalent binding) | Inactive |

| Analog 3 | Modification of the piperazine (B1678402) ring | Varies | Varies |

| Analog 4 | Substitution on the fluorophenyl ring | Varies | Varies |

Note: The IC50 values are approximate and collated from multiple sources for comparative purposes. Specific assay conditions can influence the exact values.

Experimental Protocols

Detailed methodologies for the key experiments used in the SAR studies of this compound analogs are provided below.

Synthesis of Sotorasib Analogs

The synthesis of Sotorasib and its analogs generally follows a multi-step route. A key step involves a palladium-catalyzed coupling reaction to form the biaryl linkage. The final step is typically the introduction of the acrylamide group.[6]

General Workflow for Analog Synthesis:

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the ability of a compound to inhibit the interaction between KRAS G12C and a downstream effector or to inhibit nucleotide exchange.

Protocol:

-

Reagents:

-

Recombinant His-tagged KRAS G12C protein

-

Fluorescently labeled GDP (e.g., BODIPY-GDP)

-

Europium cryptate-labeled anti-His antibody

-

Guanine nucleotide exchange factor (GEF), such as SOS1

-

Unlabeled GTP

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compounds (analogs) serially diluted in DMSO

-

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a pre-incubated mix of KRAS G12C protein and fluorescently labeled GDP.

-

Initiate the nucleotide exchange reaction by adding SOS1 and a high concentration of unlabeled GTP.

-

Add the HTRF detection reagents (e.g., Eu-anti-His antibody).

-

Incubate the plate at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

The HTRF ratio is calculated, and the IC50 value is determined by plotting the ratio against the compound concentration.

-

Cellular Assay: p-ERK Inhibition (Western Blot)

This assay assesses the ability of the analogs to inhibit the KRAS G12C signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector ERK.

Protocol:

-

Cell Culture:

-

Use a cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358).

-

Culture cells in appropriate media and conditions.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. The IC50 is determined from the dose-response curve.

-

KRAS G12C Signaling Pathway

KRAS G12C, when in its active GTP-bound state, activates multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Sotorasib and its analogs covalently bind to the mutant cysteine-12, locking KRAS G12C in an inactive GDP-bound state and thereby inhibiting this downstream signaling.

This technical guide provides a foundational understanding of the SAR of this compound analogs in the context of KRAS G12C inhibition. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

Computational Modeling of 2,6-Dichloro-5-fluoronicotinamide Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of computational modeling to understand and predict the reactivity of 2,6-dichloro-5-fluoronicotinamide, a key intermediate in the synthesis of pharmaceuticals such as Sotorasib.[1][2] While specific computational studies on this molecule are not extensively available in public literature, this document outlines established theoretical methodologies based on analogous halogenated pyridine (B92270) and nicotinamide (B372718) systems. It covers the principles of Density Functional Theory (DFT) calculations, frontier molecular orbital analysis, and the prediction of reaction pathways, particularly for nucleophilic aromatic substitution (SNAr) reactions. This guide serves as a practical framework for researchers to design and interpret computational studies, thereby accelerating the optimization of synthetic routes and the development of novel chemical entities.

Introduction

This compound is a vital building block in medicinal chemistry, notably as a fluorinated pharmaceutical intermediate.[1][2] Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and a fluorine atom, presents a unique electronic landscape that dictates its reactivity. Understanding the intricacies of its chemical behavior is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with desired pharmacological properties.

Computational chemistry offers a powerful lens to investigate the reactivity of such molecules at an atomic level.[3][4] By employing quantum chemical calculations, particularly Density Functional Theory (DFT), we can elucidate molecular structures, electronic properties, and reaction mechanisms with high accuracy.[3][5] This in-silico approach allows for the prediction of reaction outcomes and the rational design of experiments, saving valuable time and resources in the drug development pipeline.[4][6]

This guide will detail the theoretical background and practical application of computational modeling to this compound, focusing on predicting its reactivity and understanding potential reaction pathways.

Theoretical Methodologies for Computational Modeling

The investigation of the electronic properties and reactivity of this compound can be effectively carried out using a variety of computational techniques.

Density Functional Theory (DFT)

DFT is a robust method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[5] A typical DFT workflow for analyzing this compound would involve:

-

Geometry Optimization: The initial step is to determine the molecule's most stable 3D conformation (its lowest energy state). This is commonly achieved using a hybrid functional like B3LYP combined with a basis set such as 6-311+G(d,p).[3][5]

-

Frequency Calculations: To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[5]

-

Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

The following diagram illustrates a general workflow for DFT calculations:

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.

-

LUMO: Represents the ability to accept electrons. A lower LUMO energy indicates greater reactivity towards nucleophiles.[3]

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[7] For this compound, the electron-withdrawing halogen substituents are expected to lower the LUMO energy, making the pyridine ring susceptible to nucleophilic attack.[3]

Molecular Electrostatic Potential (MESP)

MESP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack.[5] Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the carbon atoms attached to the chlorine atoms are expected to be electron-deficient and thus, primary sites for nucleophilic attack.

Predicted Reactivity and Reaction Pathways

Based on its structure, the most probable reaction for this compound is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the leaving groups (in this case, the chloride ions).